molecular formula C12H13FN2O2 B15245055 tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate

tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate

Cat. No.: B15245055
M. Wt: 236.24 g/mol
InChI Key: COXWXURSMQIUPM-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate is a specialized organic compound featuring a tert-butyl ester backbone, a cyano group, and a 5-fluoropyridin-2-yl substituent. This structure positions it as a valuable intermediate in pharmaceutical and agrochemical synthesis, where the fluorine atom may enhance metabolic stability and bioavailability in drug candidates.

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

tert-butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3

InChI Key

COXWXURSMQIUPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate typically involves the reaction of tert-butyl cyanoacetate with 5-fluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used for hydrolysis.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It can be used in the development of new drugs or as a reference compound in biochemical assays .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-2-(5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and fluoropyridinyl moiety play crucial roles in its reactivity and biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate (CAS 1391821-37-6)

  • Molecular Formula : C₁₂H₁₃ClN₂O₂
  • Molecular Weight : 252.70 g/mol
  • This could enhance reactivity in nucleophilic substitutions or cycloadditions. However, chlorine’s larger atomic radius may marginally increase steric hindrance .

tert-Butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (CAS 914223-27-1)

  • Molecular Formula : C₁₂H₁₃N₃O₄
  • Molecular Weight : 263.25 g/mol
  • Key Differences: The nitro group is a potent electron-withdrawing substituent, significantly increasing the compound’s acidity at the α-hydrogen. This property makes it suitable for reactions requiring deprotonation, such as enolate formation. However, nitro groups may reduce stability under reducing conditions .

tert-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate (CAS 1255574-90-3)

  • Molecular Formula : C₁₂H₁₁N₃O₄
  • Molecular Weight : 261.24 g/mol

Aryl-Substituted Analogs

The following compounds from share the tert-butyl cyanoacetate core but feature aryl groups instead of pyridinyl substituents:

Compound Substituent Molecular Formula Yield (%) Enantiomeric Excess (ee) Key Observations
4d 4-Chlorophenyl C₁₉H₁₉ClN₂O₂ 85 59% Higher ee with electron-withdrawing Cl; δH 7.63 (d, J=8.7 Hz).
4e m-Tolyl C₂₀H₂₂N₂O₂ 71 52% Methyl group increases steric bulk; δH 7.50 (s).
4f 4-Methoxyphenyl C₂₀H₂₃N₂O₃ 80 22% Electron-donating OCH3 reduces ee; δH 7.59 (d, J=9.0 Hz).
4g 4-Cyanophenyl C₂₀H₂₀N₃O₂ 78 N/A Strong electron-withdrawing CN group; δH 7.82 (d, J=8.2 Hz).

Key Trends:

  • Electron-Withdrawing Groups (Cl, CN) : Correlate with higher yields (e.g., 85% for 4d) and enantiomeric excess (59% ee for 4d), likely due to enhanced stabilization of transition states in asymmetric synthesis.
  • Electron-Donating Groups (OCH3) : Lower ee (22% for 4f), suggesting reduced stereochemical control.
  • Steric Effects : m-Tolyl (4e) shows reduced yield (71%) compared to 4-Cl (4d), highlighting steric challenges.

Physicochemical and Reactivity Comparisons

Molecular Weight and Polarity

  • Fluoro Analog (Target) : Estimated MW ~236.25 g/mol (C₁₂H₁₃FN₂O₂).
  • Chloro Analog : Higher MW (252.70 g/mol) due to Cl’s atomic mass.
  • Nitro Analog : Highest MW (263.25 g/mol) due to nitro group.

Electronic Effects

  • Fluorine : Moderate electron-withdrawing effect via inductive withdrawal, balancing reactivity and stability.
  • Nitro Group : Strong electron withdrawal increases α-hydrogen acidity, favoring deprotonation but risking instability in basic conditions.

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